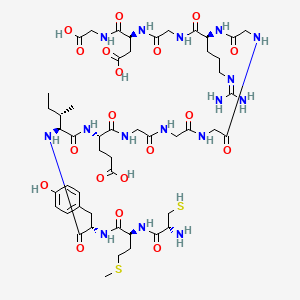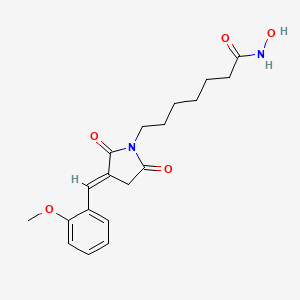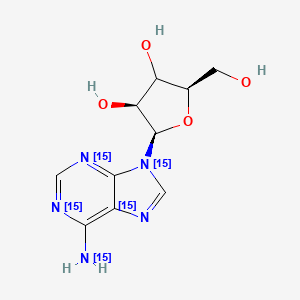
Oligopeptide-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its ability to stimulate skin cell proliferation by up-regulating Epidermal Growth Factor (EGF) expression . This peptide plays a crucial role in the renewal of skin structures, including epidermal and dermal cells, hyaluronic acid molecules, collagen fibers, elastin, and fibronectin .
Vorbereitungsmethoden
Oligopeptide-24 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production of this compound can be achieved through continuous-flow reactors, which allow for the scalable synthesis of peptides . This method reduces waste and increases efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Oligopeptide-24 undergoes various chemical reactions, including:
Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered stability, activity, or specificity.
Wissenschaftliche Forschungsanwendungen
Oligopeptide-24 has a wide range of scientific research applications:
Wirkmechanismus
Oligopeptide-24 exerts its effects by up-regulating the expression of Epidermal Growth Factor (EGF), which plays a key role in cell proliferation, migration, and survival . The peptide binds to EGF receptors on the cell surface, activating intracellular signaling pathways that promote the synthesis of collagen, elastin, hyaluronic acid, and fibronectin . This leads to improved skin structure and function, as well as enhanced wound healing and tissue regeneration.
Vergleich Mit ähnlichen Verbindungen
Oligopeptide-24 can be compared with other biomimetic peptides such as:
Acetyl Decapeptide-3 (Rejuline): Known for its anti-aging properties and ability to stimulate collagen synthesis.
Oligopeptide-34 (CG-TGP2): Used for its skin-brightening effects and ability to reduce hyperpigmentation.
Oligopeptide-72 (Boostrin): Known for its skin-firming and anti-wrinkle properties.
This compound is unique in its ability to up-regulate EGF expression, making it particularly effective in promoting cell proliferation and extracellular matrix production . This sets it apart from other peptides that may target different pathways or have different primary effects.
Eigenschaften
Molekularformel |
C50H78N16O19S2 |
|---|---|
Molekulargewicht |
1271.4 g/mol |
IUPAC-Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1 |
InChI-Schlüssel |
KETLMQUWYBBGQR-ZXVPBAOPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)







![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
